2-Chloro-5-phenylpyridine
Overview
Description
2-Chloro-5-phenylpyridine is an organic compound with the molecular formula C({11})H({8})ClN. It is a chlorinated derivative of phenylpyridine, characterized by the presence of a chlorine atom at the second position and a phenyl group at the fifth position of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-5-phenylpyridine can be synthesized through several methods, including:
Suzuki Coupling Reaction: This method involves the coupling of 2-chloro-5-iodopyridine with phenylboronic acid in the presence of a palladium catalyst and a base.
Direct Chlorination: Another approach is the direct chlorination of 5-phenylpyridine using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods: In industrial settings, the Suzuki coupling reaction is often preferred due to its high yield and selectivity. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions. The use of advanced catalysts and optimized reaction conditions ensures efficient production on a large scale .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-phenylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Major Products Formed:
Nucleophilic Substitution: Corresponding substituted phenylpyridines.
Oxidation: this compound N-oxide.
Reduction: 2-Chloro-5-phenylpiperidine.
Scientific Research Applications
2-Chloro-5-phenylpyridine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the manufacture of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-phenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and phenyl group contribute to its binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor studies, it can act as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
- 2-Chloro-3-phenylpyridine
- 2-Chloro-4-phenylpyridine
- 2-Chloro-6-phenylpyridine
Comparison: 2-Chloro-5-phenylpyridine is unique due to the specific positioning of the chlorine and phenyl groups, which significantly affects its chemical reactivity and biological activity. Compared to its isomers, it often exhibits different binding affinities and selectivities in biological systems, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
2-chloro-5-phenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTCNPDHDYHZER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376525 | |
Record name | 2-Chloro-5-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66600-05-3 | |
Record name | 2-Chloro-5-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-phenylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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